molecular formula C9H16O2 B2696105 [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol CAS No. 1354932-12-9

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol

Cat. No.: B2696105
CAS No.: 1354932-12-9
M. Wt: 156.225
InChI Key: KNEHDOLJHKRNPY-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-4-methylidenecyclohexyl]methanol is a bicyclic cyclohexane derivative with two hydroxymethyl (-CH₂OH) groups and a methylidene (=CH₂) substituent. Its molecular formula is C₉H₁₄O₂, and its molecular weight is 154.21 g/mol. The compound features a cyclohexane ring substituted at the 1- and 4-positions: the 1-position bears a hydroxymethyl group, while the 4-position contains a methylidene group and an additional hydroxymethyl group.

Potential applications include use as intermediates in polymer chemistry or pharmaceuticals, though further research is needed to confirm these uses .

Properties

IUPAC Name

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEHDOLJHKRNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen gas, with the reaction being carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as copper chromite to facilitate the hydrogenation of cyclohexanone derivatives, resulting in high yields of the target compound. The reaction conditions are optimized to balance efficiency and cost-effectiveness, making large-scale production feasible.

Chemical Reactions Analysis

Types of Reactions: [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methylene group can be reduced to form saturated derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions, often in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Ethers or esters of cyclohexane.

Scientific Research Applications

Overview

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is an organic compound with the molecular formula C9H16O2. It features both hydroxymethyl and methylene functional groups, which contribute to its versatility in various scientific and industrial applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

In the field of organic chemistry, [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The methylene group can be reduced to generate saturated derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitutions to form ethers or esters.

Biology

The compound has potential applications in biological research, particularly in enzyme-catalyzed reactions and metabolic pathways. It acts as a model substrate for studying enzymatic transformations, providing insights into reaction mechanisms.

  • Enzyme Interaction: Studies have shown that this compound interacts with specific enzymes, influencing metabolic pathways and revealing its reactivity profile.

Medicine

Research indicates that derivatives of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol may exhibit significant biological activities, including:

  • Anti-inflammatory Effects: In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Industrial Applications

In industrial settings, [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is employed in the production of polymers and resins. Its incorporation into polymer chains enhances mechanical properties and stability.

  • Polymer Production: The compound's ability to improve material properties makes it valuable in manufacturing processes for plastics and coatings.

Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol exhibited significant anti-inflammatory effects through the inhibition of specific cytokines involved in inflammatory responses.

Antimicrobial Properties

Research indicated promising antimicrobial activity against multiple bacterial strains, highlighting the compound's potential as a candidate for developing new antibiotics. This study involved testing various concentrations of the compound against standard bacterial cultures.

Enzyme Interaction Studies

In enzymatic studies, [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol was utilized as a model substrate to investigate metabolic pathways. Researchers found that its unique structure allowed for specific interactions with enzymes, providing valuable insights into biochemical processes.

Mechanism of Action

The mechanism by which [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methylene group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol with structurally related compounds, focusing on molecular properties, functional groups, and toxicity profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
[1-(Hydroxymethyl)-4-methylidenecyclohexyl]methanol C₉H₁₄O₂ 154.21 2× -CH₂OH, 1× =CH₂ Moderate polarity, reactive double bond
Cyclohexanemethanol C₇H₁₄O 114.19 1× -CH₂OH Low polarity, higher volatility
[1-(4-Chlorophenyl)cyclohexyl]methanol C₁₃H₁₇ClO 224.73 1× -CH₂OH, 1× -C₆H₄Cl Aromatic substitution, higher lipophilicity
1-Methyl-4-propan-2-ylidenecyclohexene C₁₀H₁₆ 136.24 1× =CH₂, 1× -CH(CH₃)₂ Non-polar, hydrocarbon backbone
2-Hydroxy-2-methylpropanoic acid C₄H₈O₃ 104.11 1× -COOH, 1× -OH High solubility in water

Key Comparisons:

Functional Groups and Reactivity: The target compound’s two hydroxymethyl groups enhance its polarity compared to cyclohexanemethanol (one -CH₂OH) , making it more soluble in polar solvents.

Toxicity and Safety: Cyclohexanemethanol exhibits low acute toxicity but requires precautions for inhalation and skin contact . However, structurally similar 4-methyl-1-cyclohexanemethanol and its metabolites have been studied for environmental toxicity, showing moderate aquatic toxicity (EC₅₀ = 12–45 mg/L) .

Solubility and Stability: The hydroxymethyl groups likely improve water solubility compared to non-polar analogs like 1-methyl-4-propan-2-ylidenecyclohexene . The methylidene group may confer instability under acidic or oxidizing conditions, necessitating storage in inert environments.

Biological Activity

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol (CAS No. 1354932-12-9) is an organic compound characterized by its unique molecular structure, which includes both hydroxymethyl and methylene functional groups. This compound is derived from cyclohexane and has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing data from various studies and sources.

  • Molecular Formula: C9H16O2
  • Molecular Weight: 156.22 g/mol
  • Structure: The compound features a cyclohexane ring with a hydroxymethyl group and a methylidene group, which contributes to its reactivity and biological interactions.
PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
CAS Number1354932-12-9

Synthesis

The synthesis of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The process can be summarized as follows:

  • Reagents: Cyclohexanone, formaldehyde, sodium hydroxide.
  • Conditions: Elevated temperatures and pressures.
  • Mechanism: The reaction proceeds through the formation of an intermediate that is subsequently reduced to yield the desired product.

Industrial Production

On an industrial scale, catalytic hydrogenation methods are often employed to enhance yield and efficiency. Catalysts such as copper chromite may be utilized to facilitate the hydrogenation of cyclohexanone derivatives.

The biological activity of [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the methylene group can engage in hydrophobic interactions, influencing binding affinity and specificity.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties:
    • Research indicated that [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol showed promising antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction:
    • The compound has been used as a model substrate in enzymatic studies to investigate metabolic pathways, revealing insights into its reactivity and interaction with specific enzymes .

Table 2: Summary of Biological Activities

ActivityFindingsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against various bacteria
Enzyme interactionModel substrate for metabolic studies

Comparison with Similar Compounds

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol can be compared with other related compounds:

  • Cyclohexanemethanol: Lacks the methylene group and exhibits different reactivity.
  • Cyclohexanedimethanol: Contains two hydroxymethyl groups but no methylene group.
  • Cyclohexanone: The parent compound from which this methanol derivative is derived.

Table 3: Comparison with Similar Compounds

CompoundKey Features
[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanolHydroxymethyl and methylene groups
CyclohexanemethanolOnly hydroxymethyl group
CyclohexanedimethanolTwo hydroxymethyl groups
CyclohexanoneNo hydroxymethyl or methylene groups

Q & A

Q. What are the common synthetic routes for [1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol?

  • Methodological Answer : The compound can be synthesized via:
  • Oxidation : Using KMnO₄ or CrO₃ under acidic conditions to introduce carbonyl groups. For example, oxidation of the hydroxymethyl group may yield ketone intermediates .
  • Reduction : LiAlH₄ or NaBH₄ can reduce carbonyl derivatives (e.g., ketones) to alcohols, a critical step for introducing hydroxymethyl groups .
  • Substitution : Halogenation (e.g., Cl₂ or Br₂) at the methylidene position, followed by nucleophilic substitution with hydroxymethyl groups .
    Note: Reaction yields depend on steric hindrance from the cyclohexyl ring and solvent polarity.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify hydroxyl protons (δ 1.5–2.5 ppm) and quaternary carbons in the cyclohexyl ring. The methylidene group (C=CH₂) appears as a triplet near δ 4.8–5.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., GC-MS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns, such as loss of hydroxymethyl groups (-CH₂OH) .
  • IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be optimized using biocatalysts?

  • Methodological Answer :
  • Biocatalytic Reduction : Use Daucus carota or Petroselinum crispum cells to reduce prochiral ketones to alcohols with high enantiomeric excess (e.g., >90% ee). Adjust exogenous agents (e.g., glucose or isopropanol) to enhance NADPH regeneration and enantioselectivity .
  • Iridium Complex Catalysts : Water-soluble iridium catalysts with N-heterocyclic carbene ligands enable asymmetric transfer hydrogenation in aqueous media, reducing racemization risks .
  • Process Optimization : Vary pH (6.5–7.5), temperature (25–30°C), and co-solvents (e.g., glycerol) to stabilize enzyme activity .

Q. How can contradictions in reported reaction yields or stereochemical outcomes be resolved?

  • Methodological Answer :
  • Variable Control : Systematically test reaction parameters (e.g., solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may stabilize transition states in substitution reactions, improving yields .
  • Theoretical Frameworks : Apply density functional theory (DFT) to model steric and electronic effects of the methylidene group on reaction pathways. Compare computational predictions with experimental data .
  • Meta-Analysis : Aggregate published data (e.g., via Cochrane Review methods) to identify outliers and correlate conditions (e.g., CrO₃ vs. KMnO₄ oxidation efficiency) .

Q. What are the environmental degradation pathways and ecotoxicological impacts of this compound?

  • Methodological Answer :
  • Degradation Studies : Use LC-MS/MS to track photolytic (UV irradiation) or microbial degradation products. For analogous cyclohexanol derivatives, hydroxylation and ring-opening are common pathways .
  • Ecotoxicology Assays : Conduct Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute toxicity. Compare with structurally similar compounds (e.g., 4-methylcyclohexanemethanol) .
  • Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) via HPLC retention times; values >3 suggest high bioaccumulation risk .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data (e.g., antimicrobial efficacy)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using CLSI/MIC guidelines with consistent bacterial strains (e.g., E. coli ATCC 25922). Control for solvent effects (e.g., DMSO vs. aqueous solutions) .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methylidene vs. methyl groups) on membrane permeability via logD measurements .
  • Confounding Factors : Test for endotoxin contamination in samples using LAL assays, which may falsely elevate antimicrobial readings .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting reactivity or toxicity?

  • Methodological Answer :
  • Reactivity Prediction : Use Schrödinger’s Jaguar for DFT-based transition state modeling or Reaxys® to mine analogous reactions .
  • Toxicity Prediction : Employ EPA’s TEST software or OECD QSAR Toolbox for acute toxicity profiling .
  • Docking Studies : Autodock Vina or MOE can simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

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